molecular formula C12H21NO4 B8229273 (R)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid

Cat. No.: B8229273
M. Wt: 243.30 g/mol
InChI Key: VMCOGSIYJRPSKA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid, often employs flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, targeting specific molecular pathways and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-4-isopropylbutanoic acid

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds with specific conformational and reactivity requirements .

Properties

IUPAC Name

(2R)-4-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCOGSIYJRPSKA-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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